2-(4-Tert-butyl-2-(2-(3-chloroanilino)-2-oxoethoxy)phenoxy)-N-(3-chlorophenyl)acetamide
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Overview
Description
2-(4-Tert-butyl-2-(2-(3-chloroanilino)-2-oxoethoxy)phenoxy)-N-(3-chlorophenyl)acetamide is a complex organic compound that features a combination of tert-butyl, chloroanilino, oxoethoxy, phenoxy, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butyl-2-(2-(3-chloroanilino)-2-oxoethoxy)phenoxy)-N-(3-chlorophenyl)acetamide typically involves multiple steps:
Formation of the tert-butyl group:
Introduction of the oxoethoxy group: This step involves the reaction of the phenoxy ring with an appropriate oxoethoxy precursor under basic conditions.
Attachment of the chloroanilino group: This step involves the nucleophilic substitution reaction of the oxoethoxy group with 3-chloroaniline.
Formation of the acetamide group: This step involves the reaction of the phenoxy ring with 3-chlorophenylacetic acid under acidic conditions to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butyl-2-(2-(3-chloroanilino)-2-oxoethoxy)phenoxy)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloroanilino and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Tert-butyl-2-(2-(3-chloroanilino)-2-oxoethoxy)phenoxy)-N-(3-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butyl-2-(2-(3-chloroanilino)-2-oxoethoxy)phenoxy)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-Tert-butyl-2-(2-(3-chloroanilino)-2-oxoethoxy)phenoxy)-N-(3-chlorophenyl)acetamide: shares similarities with other compounds containing tert-butyl, chloroanilino, and phenoxy groups, such as:
Uniqueness
Structural Uniqueness: The combination of tert-butyl, chloroanilino, oxoethoxy, phenoxy, and chlorophenyl groups in a single molecule provides unique structural properties that may result in distinct chemical reactivity and biological activity.
Functional Uniqueness: The specific arrangement of functional groups in this compound may confer unique properties, such as enhanced stability, solubility, and specificity for molecular targets.
Properties
CAS No. |
853315-70-5 |
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Molecular Formula |
C26H26Cl2N2O4 |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
2-[4-tert-butyl-2-[2-(3-chloroanilino)-2-oxoethoxy]phenoxy]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C26H26Cl2N2O4/c1-26(2,3)17-10-11-22(33-15-24(31)29-20-8-4-6-18(27)13-20)23(12-17)34-16-25(32)30-21-9-5-7-19(28)14-21/h4-14H,15-16H2,1-3H3,(H,29,31)(H,30,32) |
InChI Key |
FVEBYHJJXGGUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl)OCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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